(2R)-3-cyclobutyl-2-acetamidopropanoic acid
Overview
Description
(2R)-3-Cyclobutyl-2-acetamidopropanoic acid is an organic compound characterized by a cyclobutyl group attached to a propanoic acid backbone with an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-cyclobutyl-2-acetamidopropanoic acid typically involves the following steps:
Acetamidation: The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of Propanoic Acid Backbone: This can be achieved through various methods, including the alkylation of glycine equivalents with electrophiles or the cyclization of γ-substituted amino acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-Cyclobutyl-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutyl groups.
Biology: Investigated for its potential role in modulating biological pathways, possibly serving as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-cyclobutyl-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may confer unique binding properties, enhancing the compound’s affinity and specificity for its targets. Pathways involved may include modulation of enzyme activity or receptor signaling, leading to downstream biological effects.
Comparison with Similar Compounds
(2R)-2-acetamidopropanoic acid: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Cyclobutylacetic acid: Similar cyclobutyl group but different functional groups, leading to distinct reactivity and applications.
N-acetylcyclobutylamine: Shares the acetamido and cyclobutyl groups but differs in the overall structure.
Uniqueness: (2R)-3-Cyclobutyl-2-acetamidopropanoic acid is unique due to the combination of its cyclobutyl group and acetamido substituent, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
(2R)-2-acetamido-3-cyclobutylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDVRLDPPYAFI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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